N,N-dimethyl-4-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]benzamide
説明
This benzamide derivative features a dimethylamino group at the benzamide nitrogen and a 3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl substituent at the para position of the aromatic ring. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the tetrahydroindazole core contributes to conformational rigidity, favoring target binding.
特性
IUPAC Name |
N,N-dimethyl-4-[3-(trifluoromethyl)-4,5,6,7-tetrahydroindazol-1-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F3N3O/c1-22(2)16(24)11-7-9-12(10-8-11)23-14-6-4-3-5-13(14)15(21-23)17(18,19)20/h7-10H,3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDKLBQULCJTEOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC=C(C=C1)N2C3=C(CCCC3)C(=N2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-4-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]benzamide typically involves multiple steps, starting from readily available precursors One common method involves the reaction of 4-(trifluoromethyl)benzoyl chloride with N,N-dimethylhydrazine to form the corresponding hydrazide This intermediate is then cyclized under acidic conditions to yield the indazole ring
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, alternative solvents, and continuous flow reactors to enhance reaction rates and scalability.
化学反応の分析
Types of Reactions
N,N-dimethyl-4-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The trifluoromethyl group and other substituents can be replaced with different functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to diverse chemical entities.
科学的研究の応用
N,N-dimethyl-4-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery, particularly for its potential to interact with specific biological targets.
Industry: Utilized in the development of specialty chemicals and advanced materials with unique properties.
作用機序
The mechanism of action of N,N-dimethyl-4-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group and indazole ring play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
類似化合物との比較
Structural Analogues
Table 1: Structural Features of Key Analogues
Key Observations :
- Substituent Effects: SNX-2112 incorporates a hydroxycyclohexylamino group, enhancing solubility and HSP90 affinity, whereas the target compound’s dimethylamino group may optimize GluA2 receptor interaction .
Key Observations :
- The target compound likely employs carbodiimide-mediated coupling (e.g., EDC/HOBt), similar to , ensuring efficient amide bond formation.
Key Observations :
- The trifluoromethyl-tetrahydroindazole moiety is versatile, enabling engagement with diverse targets (e.g., GluA2 vs. HSP90) depending on auxiliary substituents.
- Diethylamine in Compound 35 vs. dimethylamine in the target compound may explain differences in Trypanothione Synthetase vs. GluA2 selectivity .
Physicochemical Properties
Table 4: Property Comparison
| Compound | Molecular Weight | logP* | Hydrogen Bond Donors/Acceptors |
|---|---|---|---|
| Target Compound | 377.34 | ~3.1 (estimated) | 1/4 |
| SNX-2112 | 517.51 | ~2.8 | 3/5 |
| Compound 35 () | 343.34 | ~3.5 | 0/3 |
*Calculated using fragment-based methods.
Key Observations :
生物活性
N,N-dimethyl-4-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]benzamide is a compound of significant interest in medicinal chemistry due to its unique structural features and biological activity. This article explores the compound's biological activity, focusing on its interactions with sigma receptors, potential therapeutic applications, and structure-activity relationships (SAR).
Structural Characteristics
The compound features a complex structure comprising a benzamide moiety linked to a tetrahydroindazole derivative with a trifluoromethyl group. Its molecular formula is with a molecular weight of approximately 337.34 g/mol . The unique combination of these structural elements contributes to its biological activity.
Sigma Receptor Interaction
N,N-dimethyl-4-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]benzamide has been identified as a selective ligand for sigma receptors. Research indicates that it exhibits selective inhibition of sigma-1 and sigma-2 receptors with pK_i values around 5.8 and 5.7, respectively . These sigma receptors are implicated in various neurological disorders and cancer, suggesting potential therapeutic applications.
Binding Mechanism
Molecular docking studies have elucidated the binding mechanism of this compound to sigma receptors. The compound forms hydrogen bonds with key amino acid residues within the receptor binding sites, which is crucial for its biological efficacy . Variations in substituents on the benzamide and tetrahydroindazole portions significantly influence binding affinity and selectivity profiles.
Structure-Activity Relationships (SAR)
The SAR studies highlight how modifications to the compound's structure can affect its biological activity. For example, the presence of the trifluoromethyl group enhances binding properties compared to other structural analogs lacking such complexity .
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-(Trifluoromethyl)-2-methoxybenzoic acid | Trifluoromethyl group on a benzoic acid | Anti-inflammatory |
| 5-(Trifluoromethyl)-2-pyridinamine | Trifluoromethyl group on pyridine | Antitumor |
| 3-(Trifluoromethyl)-phenylurea | Trifluoromethyl on urea structure | Herbicidal |
The table above illustrates how N,N-dimethyl-4-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]benzamide compares to other compounds featuring similar trifluoromethyl groups but differing in their biological activities .
Case Studies and Research Findings
Recent studies have explored the efficacy of this compound in various preclinical models. For instance, it has shown promise in delaying cancer xenograft growth in animal models while maintaining safety profiles . Additionally, its potential as an FGFR1 inhibitor was noted in research involving indazole derivatives, where structural optimizations led to improved enzymatic inhibition .
Q & A
Q. What structural features underpin the compound’s HSP90 inhibitory activity?
The compound features a benzamide core linked to a trifluoromethyl-substituted tetrahydroindazolone ring. The dimethylamino group enhances solubility, while the trifluoromethyl group stabilizes binding via hydrophobic interactions in HSP90’s ATP-binding pocket. X-ray crystallography (PDB:3Q5K) confirms these interactions, with IC₅₀ values of 11 nM for HER2 degradation in cancer cells .
Q. What synthetic routes are employed for this compound?
Synthesis typically involves coupling a substituted tetrahydroindazole with a benzoyl chloride derivative. For example, 3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole is reacted with 4-(dimethylcarbamoyl)benzoyl chloride under basic conditions (e.g., K₂CO₃ in DMF). Purification via column chromatography and structural validation by ¹H/¹³C NMR (in DMSO-d₆) and HPLC ensure purity .
Q. Which analytical techniques are essential for characterization?
- High-resolution mass spectrometry (HRMS): Confirms molecular weight.
- NMR spectroscopy: Assigns proton and carbon environments (e.g., 400 MHz ¹H NMR detects indazole and benzamide protons).
- X-ray crystallography (SHELX suite): Resolves 3D conformation and binding modes.
- HPLC-UV: Assesses purity (λ = 254 nm) .
Advanced Research Questions
Q. How can discrepancies in IC₅₀ values (e.g., 10–100 nM across cell lines) be resolved?
Variability may stem from differences in HSP90 isoform expression (α vs. β), cellular uptake, or off-target effects. Methodologies include:
- Isoform-specific knockdowns: siRNA silencing to isolate contributions.
- Pharmacokinetic profiling: LC-MS quantifies intracellular concentrations.
- Comparative proteomics: TMT labeling to assess client protein degradation (e.g., HER2, Akt). Cross-validation with surface plasmon resonance (SPR) validates binding affinity .
Q. What strategies improve bioavailability and in vivo efficacy?
- Prodrug derivatization: SNX-5422 (a methanesulfonate ester prodrug) enhances oral bioavailability, achieving 67% growth delay in HT-29 xenografts.
- Structural optimization: Cyclohexylamine substitution improves metabolic stability.
- PK/PD studies: Murine models assess AUC, Cₘₐₓ, and tumor penetration. Histopathology and cytokine profiling validate stromal targeting .
Q. How does the binding mode differ from classical HSP90 inhibitors like 17-AAG?
Unlike geldanamycin analogs (e.g., 17-AAG), which bind the N-terminal ATP pocket, this compound occupies a deeper hydrophobic region in HSP90 (confirmed by co-crystallography). This disrupts the chaperone cycle more effectively, degrading client proteins (HER2, Akt) at nanomolar concentrations .
Q. Why does the compound inhibit tumor growth in vivo despite limited direct cytotoxicity in some models?
It targets the tumor microenvironment by suppressing angiogenesis (via eNOS/Akt pathway inhibition) and osteoclastogenesis. In vivo efficacy in xenografts is attributed to disrupted stromal support, validated by reduced microvessel density and cytokine (IL-6, VEGF) downregulation .
Methodological Notes
- Crystallography: Use SHELXL/SHELXE for refinement and phasing, especially for high-resolution data .
- In vivo models: Prioritize orthotopic xenografts to mimic tumor-stroma interactions.
- Data contradiction analysis: Combine isoform-specific assays with proteomic profiling to resolve mechanistic ambiguities.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
